S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine typically involves multiple steps, including the introduction of the chloro, hydroxy, and carbamate groups. Common synthetic routes may include:
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxy group through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Carbamate Formation: Introduction of the carbamate group using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the chloro group to a hydroxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of the chloro group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the chloro group may yield an amine or thiol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can be compared with other similar compounds to highlight its uniqueness:
S-[4-Chloro-3-hydroxy-2-({[(methyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with a methyl group instead of an isopropyl group.
S-[4-Chloro-3-hydroxy-2-({[(ethyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with an ethyl group instead of an isopropyl group.
These comparisons can help identify the unique properties and potential advantages of this compound in various applications.
Properties
CAS No. |
63346-58-7 |
---|---|
Molecular Formula |
C13H17ClN2O5S |
Molecular Weight |
348.80 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-chloro-3-hydroxy-2-(propan-2-yloxycarbonylamino)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17ClN2O5S/c1-6(2)21-13(20)16-10-9(4-3-7(14)11(10)17)22-5-8(15)12(18)19/h3-4,6,8,17H,5,15H2,1-2H3,(H,16,20)(H,18,19)/t8-/m0/s1 |
InChI Key |
HKYYIFXVPNDGKA-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.